molecular formula C12H12N2O2 B6247335 3-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1959556-89-8

3-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6247335
CAS No.: 1959556-89-8
M. Wt: 216.2
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Description

3-Benzyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include hydrazines and 1,3-diketones.

    Cyclization: The hydrazine reacts with the diketone to form the pyrazole ring through a cyclization reaction.

    Functionalization: The pyrazole ring is then functionalized with a benzyl group at the 3-position and a methyl group at the 1-position.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

3-Benzyl-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the benzyl group.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a benzyl group.

    3-Aminopyrazole-4-carboxylic acid: Has an amino group at the 3-position instead of a benzyl group.

Uniqueness

3-Benzyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both benzyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1959556-89-8

Molecular Formula

C12H12N2O2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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